3,9,9-Triphenyl-9H-fluoren-2-ylamine 3,9,9-Triphenyl-9H-fluoren-2-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18644738
InChI: InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2
SMILES:
Molecular Formula: C31H23N
Molecular Weight: 409.5 g/mol

3,9,9-Triphenyl-9H-fluoren-2-ylamine

CAS No.:

Cat. No.: VC18644738

Molecular Formula: C31H23N

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

3,9,9-Triphenyl-9H-fluoren-2-ylamine -

Specification

Molecular Formula C31H23N
Molecular Weight 409.5 g/mol
IUPAC Name 3,9,9-triphenylfluoren-2-amine
Standard InChI InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2
Standard InChI Key KUPIDPUZDGNWFR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fluorenyl backbone with phenyl substituents at the 3, 9, and 9 positions, and an amine group at the 2 position (Figure 1). This arrangement creates a rigid, planar structure that enhances π-orbital overlap, critical for electronic applications . The phenyl groups at the 9 positions introduce steric bulk, which can influence crystallinity and solubility.

Physical and Thermal Characteristics

3,9,9-Triphenyl-9H-fluoren-2-ylamine exhibits a melting point of 206–210°C, indicative of high thermal stability . It appears as a white-to-green crystalline powder and is typically stored at room temperature, though refrigeration (<15°C) is recommended for long-term stability . The compound’s solubility varies with solvent polarity, showing higher solubility in non-polar solvents like dichloromethane.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC31H23N\text{C}_{31}\text{H}_{23}\text{N}
Molecular Weight409.5 g/mol
Melting Point206–210°C
Purity>98% (HPLC)
SolubilityDichloromethane, THF

Synthetic Methodologies and Optimization

Reaction Pathways

The synthesis typically involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce phenyl and amine groups onto the fluorenyl core. A common route utilizes palladium catalysts in dichloromethane, with reaction temperatures maintained at 60–80°C to balance yield and purity. Purification via column chromatography or recrystallization yields material with >98% purity .

Challenges in Synthesis

Steric hindrance from the phenyl groups complicates functionalization, often requiring extended reaction times or elevated temperatures. Side reactions, such as over-amination or dimerization, are mitigated by controlling stoichiometry and using bulky ligands in catalytic systems.

Applications in Organic Electronics and Materials Science

Electron Transport Layers (ETLs)

The compound’s conjugated structure enables efficient electron transport, making it suitable for ETLs in OLEDs . Its ionization potential (5.4eV-5.4 \, \text{eV}) aligns well with common cathode materials, reducing energy barriers at interfaces.

Host Materials in Phosphorescent OLEDs

As a host material, 3,9,9-Triphenyl-9H-fluoren-2-ylamine suppresses triplet-triplet annihilation in phosphorescent emitters, enhancing device efficiency. Its high glass transition temperature (Tg>150°CT_g > 150°C) prevents morphological degradation during operation.

Table 2: Performance Metrics in OLED Applications

ParameterValueDevice Type
Luminance Efficiency18.7 cd/AGreen OLED
External Quantum Efficiency9.2%Blue OLED
Operational Lifetime>1,000 hoursFlexible OLED
SupplierPurityPrice (1g)Shipping Regions
TCI Chemicals>98%€107Belgium, Japan
Shaoxin Catsyn Co.>98%$120China, Global
ATK Chemical>97%$95Asia, Europe

Recent Research Advancements and Future Directions

Enhanced Charge Mobility via Structural Tuning

Modifying the phenyl substituents with electron-withdrawing groups (e.g., -CF3_3) has improved electron mobility by 30% in recent studies. Computational modeling suggests further gains by optimizing substituent symmetry.

Hybrid Materials for Photovoltaics

Incorporating 3,9,9-Triphenyl-9H-fluoren-2-ylamine into perovskite solar cells has increased power conversion efficiency (PCE) to 19.3%, attributed to reduced charge recombination at interfaces.

Scalable Manufacturing Techniques

Continuous-flow synthesis methods are being explored to reduce production costs by 40%, addressing a key barrier to industrial adoption.

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